
1,3-Dimethylphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylphospholane is an organophosphorus compound characterized by a five-membered ring containing two methyl groups and a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethylphospholane can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with a phosphorus trihalide, followed by reduction with a suitable reducing agent. Another method includes the cyclization of 1,3-dihalopropanes with phosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phospholane oxides.
Reduction: Reduction reactions can yield phospholane derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the phospholane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include phospholane oxides, substituted phospholanes, and various phosphine derivatives.
Applications De Recherche Scientifique
1,3-Dimethylphospholane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-dimethylphospholane involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals, influencing catalytic activity and reaction pathways. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylphospholene: Similar in structure but contains a double bond in the ring.
1,3-Dimethylphospholane oxide: An oxidized form of this compound.
This compound sulfide: Contains a sulfur atom instead of oxygen.
Uniqueness
This compound is unique due to its stability and reactivity, which make it suitable for a wide range of applications. Its ability to form stable complexes with metals and undergo various chemical reactions distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
38864-35-6 |
|---|---|
Formule moléculaire |
C6H13P |
Poids moléculaire |
116.14 g/mol |
Nom IUPAC |
1,3-dimethylphospholane |
InChI |
InChI=1S/C6H13P/c1-6-3-4-7(2)5-6/h6H,3-5H2,1-2H3 |
Clé InChI |
OHUGTIQVYVFECV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCP(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


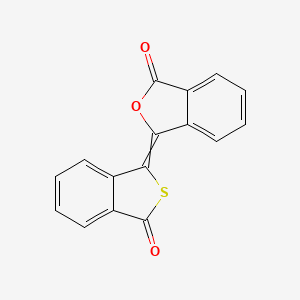
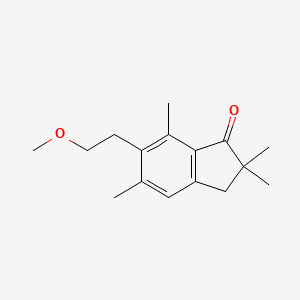
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
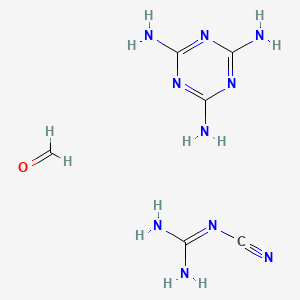
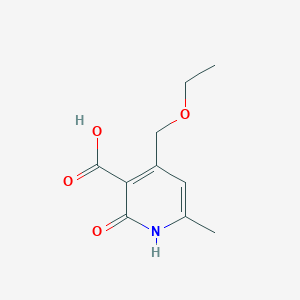
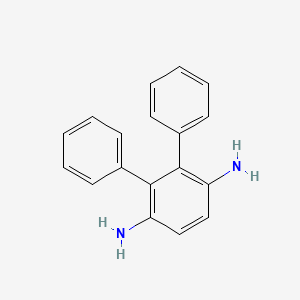
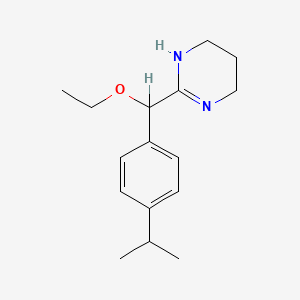
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
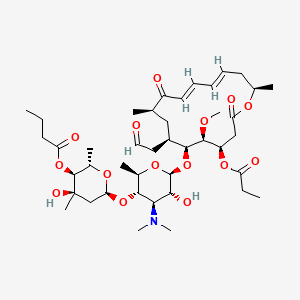
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)
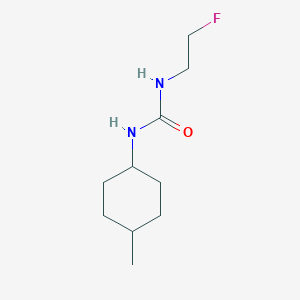
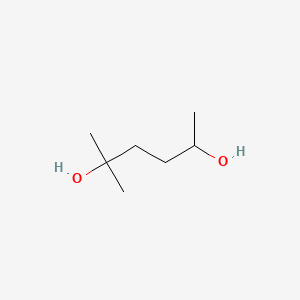
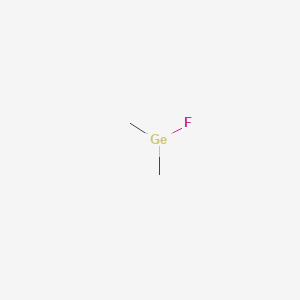
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)
